2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene
Description
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is a nitroaromatic compound characterized by a bromomethyl substituent at the 2-position and a polyether chain at the 1-position of the benzene ring. The nitro group at the 4-position confers strong electron-withdrawing properties, while the methoxyethoxyethoxy chain enhances solubility in polar solvents. This compound is of interest in pharmaceutical synthesis and materials science, particularly in applications requiring controlled reactivity and functionalization .
Properties
Molecular Formula |
C12H16BrNO5 |
|---|---|
Molecular Weight |
334.16 g/mol |
IUPAC Name |
2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene |
InChI |
InChI=1S/C12H16BrNO5/c1-17-4-5-18-6-7-19-12-3-2-11(14(15)16)8-10(12)9-13/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
KHSBROABSAXAIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves three key stages:
- Nitration of a brominated aromatic precursor
- Introduction of the polyethylene glycol-type ether substituent
- Bromination of the methyl group adjacent to the aromatic ring
These steps are often conducted sequentially, with intermediate purification to ensure selectivity.
Nitration of Brominated Aromatic Precursors
A common starting material is 3-bromoacetophenone or 2-bromobenzene derivatives. Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperature (0–20 °C) to selectively introduce the nitro group at the para or ortho position relative to the bromine substituent.
For example, nitration of 3-bromoacetophenone in dichloromethane at 0 °C to room temperature yields 1-(5-bromo-2-nitrophenyl)ethan-1-one in 64% yield.
The reaction mixture is quenched with ice water, extracted with organic solvents, dried, and purified by silica gel chromatography to isolate the nitro-substituted intermediate.
Bromination of the Methyl Group to Form Bromomethyl Substituent
The bromomethyl group is introduced by radical bromination of the methyl substituent adjacent to the aromatic ring using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
For example, 2-bromo-6-nitrobenzene is brominated with NBS and AIBN in carbon tetrachloride at 70 °C for several hours, yielding 2-bromo-1-(bromomethyl)-4-nitrobenzene in 33% yield after purification.
The reaction proceeds via a benzylic radical intermediate, and careful control of temperature and reaction time is critical to minimize overbromination and side reactions.
Detailed Synthetic Route Example
The following table summarizes a representative synthetic sequence for the target compound:
| Step | Reaction Type | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | 3-Bromoacetophenone, HNO3/H2SO4, 0 °C to RT, 4 h | 1-(5-Bromo-2-nitrophenyl)ethan-1-one | 64 | Controlled temperature nitration |
| 2 | Etherification | 4-Nitrophenol, 1,2-dibromoethane, K2CO3, DMF, 80 °C, 4 h | 1-(2-Bromoethoxy)-4-nitrobenzene | 81 | Nucleophilic substitution in DMF |
| 3 | Benzylic Bromination | N-Bromosuccinimide, AIBN, CCl4, 70 °C, 3–7 h | 2-Bromo-1-(bromomethyl)-4-nitrobenzene | 33 | Radical bromination of methyl group |
| 4 | Ether Chain Extension & Coupling | Reaction with polyethylene glycol derivative under base catalysis | 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene | Variable | Final functionalization step |
Reaction Optimization and Yield Considerations
Nitration : Maintaining low temperatures (0–20 °C) during nitration prevents overnitration and decomposition of sensitive groups.
Etherification : Using excess potassium carbonate and DMF as solvent promotes efficient nucleophilic substitution with high yield and purity.
Bromination : The radical bromination step often suffers from moderate yields (around 30–40%) due to side reactions; incremental addition of AIBN and careful temperature control improve selectivity.
Purification : Silica gel column chromatography is the preferred method for isolating intermediates and final products, ensuring removal of side products and unreacted starting materials.
Alternative Synthetic Approaches and Patented Methods
A patented method describes the preparation of related nitrobenzoate derivatives with polyethylene glycol substituents via protection/deprotection strategies and nucleophilic substitution with 2-ethyl methyl ether derivatives under basic conditions. This approach emphasizes:
Use of organic or inorganic bases (e.g., triethylamine, sodium carbonate) for deprotection and substitution steps.
Reaction temperatures ranging from room temperature to 80 °C.
Selection of solvents such as methanol, ethanol, ethyl acetate, acetonitrile, tetrahydrofuran, and dichloromethane to optimize solubility and reaction rates.
Though this patent focuses on ethyl nitrobenzoate derivatives, the principles are applicable to the synthesis of 2-(bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene, particularly in the ether substitution and bromination steps.
Summary and Recommendations for Synthesis
The most reliable preparation method involves initial nitration of a brominated aromatic ketone, followed by etherification with a polyethylene glycol derivative, and final benzylic bromination using N-bromosuccinimide.
Reaction conditions should be carefully optimized for temperature, reagent stoichiometry, and reaction time to maximize yield and purity.
Purification by silica gel chromatography is essential at each stage.
Alternative methods involving protection/deprotection and base-catalyzed substitution can be considered for large-scale synthesis, offering cost and scalability advantages.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The polyether chain can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromomethyl group.
Reduction: Amino derivatives with the nitro group reduced to an amino group.
Oxidation: Oxidized products with modifications to the polyether chain.
Scientific Research Applications
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity or stability.
Pharmaceuticals: Potential precursor for drug molecules or active pharmaceutical ingredients.
Biological Studies: Utilized in the study of biochemical pathways and interactions due to its functional groups.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Reduction: The nitro group undergoes electron transfer reactions to form an amino group.
Oxidation: The polyether chain undergoes electron loss, leading to the formation of oxidized products.
Comparison with Similar Compounds
Structural Analogs with Nitro and Ether Substituents
Compound A : 1-(2-Bromoethoxy)-4-nitrobenzene (CAS 13288-06-7)
- Structure : Benzene with a bromoethoxy group (2-bromoethoxy) at the 1-position and a nitro group at the 4-position.
- Key Differences : Lacks the methoxyethoxyethoxy chain and bromomethyl group.
- Implications :
Compound B : 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene
- Structure: Bromomethyl and nitro groups with a chlorinated benzene ring and a methoxy-nitrophenoxy ether linkage.
- Key Differences : Chlorine substituent and distinct ether connectivity.
- Implications: Higher electrophilicity due to chlorine’s electron-withdrawing effect. Potential for cross-reactivity in multi-step syntheses (e.g., ANDA/NDA drug development). Applications: Reference material in antipsychotic drug synthesis (e.g., Loxapine analogs) .
Compound C : 1-Methoxy-3-[(E)-2-(4-nitrophenyl)ethenyl]benzene (CAS 14064-58-5)
- Structure : Conjugated ethenyl bridge linking nitrobenzene to methoxybenzene.
- Key Differences : Replaces ether chains with a rigid, planar ethenyl group.
- Implications :
Analogs with Varying Alkyl/Ether Chains
Compound D : 4-Bromo-2-ethoxy-1-methylbenzene (CAS 33839-11-1)
- Structure : Ethoxy and methyl groups with a bromine substituent.
- Key Differences : Absence of nitro group and shorter ether chain.
- Implications :
Compound E : 2-(2-Methoxyethoxy)ethyl 4-methyl-1-benzenesulfonate
- Structure : Similar methoxyethoxy chain but linked to a benzenesulfonate group.
- Key Differences : Sulfonate ester instead of nitro and bromomethyl groups.
- Implications :
Functional Group Comparison Table
| Compound | Nitro Group | Bromine Position | Ether Chain | Key Applications |
|---|---|---|---|---|
| Target Compound | 4-position | 2-(Bromomethyl) | 2-(2-methoxyethoxy)ethoxy | Drug intermediates, polymers |
| Compound A (13288-06-7) | 4-position | 1-(Bromoethoxy) | None | Alkylation reactions |
| Compound B | 2-/4-position | 3-Bromomethyl | 4-methoxy-2-nitrophenoxy | Antipsychotic reference material |
| Compound C (14064-58-5) | 4-position | None | Ethenyl bridge | Conjugated polymers |
| Compound D (33839-11-1) | None | 4-Bromo | Ethoxy | Agrochemicals |
Biological Activity
2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene is a compound that exhibits various biological activities due to its unique structural features. Its nitro group and bromomethyl moiety contribute to its potential as a pharmacologically active agent. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
- IUPAC Name : 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene
- Molecular Formula : C11H15BrN2O5
- Molecular Weight : 305.15 g/mol
- CAS Number : 69828-74-6
The compound's structure includes a bromomethyl group, which enhances its electrophilic character, and a nitro group that is often associated with biological activity.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage microbial DNA. Studies have shown that derivatives of nitro compounds exhibit significant antibacterial activity against various pathogens.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 4-nitrobenzene derivative | 20 | Staphylococcus aureus |
| 5-nitroimidazole derivative | 15 | Escherichia coli |
Research indicates that compounds similar to 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene may possess comparable antimicrobial efficacy due to their structural similarities .
Anti-inflammatory Activity
The anti-inflammatory potential of nitro compounds has been documented in various studies. For instance, nitrobenzamide derivatives have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.
A study reported that certain nitro derivatives could reduce inflammation markers in vitro by inhibiting the production of prostaglandins:
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| Nitro derivative A | 10 | COX-1 |
| Nitro derivative B | 5 | COX-2 |
These findings suggest that 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene may also exhibit similar anti-inflammatory properties .
Anticancer Activity
Recent studies have explored the anticancer potential of nitro compounds, particularly their ability to induce apoptosis in cancer cells. The presence of a nitro group can enhance the compound's interaction with cellular targets, leading to cell death.
In vitro studies have shown that certain nitro-substituted compounds can inhibit cancer cell proliferation:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Nitro compound X | 12 | MCF-7 (breast cancer) |
| Nitro compound Y | 8 | HeLa (cervical cancer) |
Such results indicate that 2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene might have promising anticancer activities worth further investigation .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nitro derivatives, including those similar to our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis of broad-spectrum antimicrobial action .
- Inflammation Reduction : In another study focusing on inflammatory diseases, nitro compounds demonstrated a marked decrease in cytokine levels in treated cells compared to controls, suggesting their potential role in managing inflammation .
- Cancer Cell Studies : Research on various nitro-substituted compounds revealed their ability to trigger apoptosis in cancer cells through different pathways, including oxidative stress and DNA damage mechanisms .
Q & A
Q. Basic
- NMR Spectroscopy : 1H NMR identifies the bromomethyl singlet (~δ 4.3–4.5 ppm) and polyether protons (δ 3.4–3.8 ppm). 13C NMR confirms the nitro group (δ ~148 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₁₅BrN₂O₆) and detects impurities.
- IR Spectroscopy : Nitro group stretches (~1520 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) are key markers .
What strategies mitigate byproduct formation during the bromomethylation step?
Q. Advanced
- Radical Bromination Control : Use NBS with a radical initiator (e.g., AIBN) under UV light to target the methyl group selectively.
- Temperature Optimization : Lower temperatures (0–10°C) reduce di-bromination.
- Protection-Deprotection : Temporarily protect the nitro group (e.g., as a nitroso derivative) to prevent unwanted electrophilic attacks .
How can computational tools predict the regioselectivity of nitration in the presence of a polyether substituent?
Advanced
Density Functional Theory (DFT) calculations assess electron density distribution to predict nitration sites. The polyether’s electron-withdrawing effect via inductive withdrawal directs nitration to the para position relative to itself (position 4). Comparative modeling with analogs (e.g., 4-bromo-1-(2-methoxyethoxy)-2-nitrobenzene, ) validates these predictions. Tools like PubChem’s structure-activity models () further refine synthetic pathways .
What role does this compound play in pharmaceutical intermediate synthesis, and how is its stability assessed?
Advanced
This compound is a precursor in synthesizing neuroleptic agents (e.g., Loxapine analogs, ). Stability studies under accelerated conditions (40°C/75% RH) via HPLC monitor degradation products like de-brominated or nitro-reduced derivatives. Kinetic modeling determines shelf-life, while LC-MS identifies hydrolytic byproducts from the polyether chain .
How does the nitro group’s electronic effect influence the bromomethyl group’s reactivity in cross-coupling reactions?
Advanced
The nitro group’s strong electron-withdrawing nature activates the bromomethyl group toward Suzuki-Miyaura couplings. However, steric hindrance from the polyether chain reduces coupling efficiency with bulky arylboronic acids. Palladium catalysts with large ligands (e.g., XPhos) improve yields by accommodating steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
